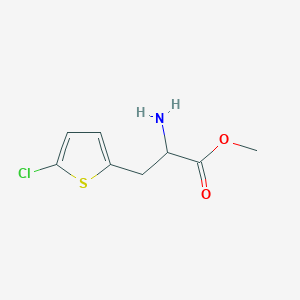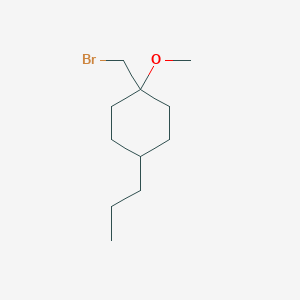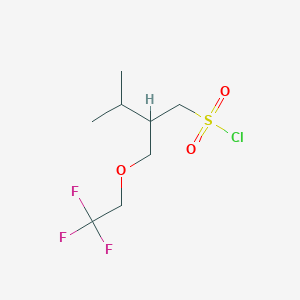
6-(1h-1,2,4-Triazol-1-yl)hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-1,2,4-Triazol-1-yl)hexan-1-amine is a chemical compound with the molecular formula C8H16N4 It features a triazole ring attached to a hexyl chain, terminating in an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-Triazol-1-yl)hexan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via a nucleophilic substitution reaction, where the triazole ring is reacted with a hexyl halide (e.g., hexyl bromide) in the presence of a base such as sodium hydride.
Introduction of the Amine Group: The terminal amine group can be introduced through a reduction reaction, where a nitrile or nitro group is reduced to an amine using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-1,2,4-Triazol-1-yl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or nitrile.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
6-(1H-1,2,4-Triazol-1-yl)hexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving nitrogen heterocycles.
Materials Science: The compound can be used in the development of polymers and materials with specific properties, such as conductivity or thermal stability.
Biological Studies: It can serve as a probe or ligand in studies involving biological systems, particularly those involving nitrogen-containing heterocycles.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(1H-1,2,4-Triazol-1-yl)hexan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-bromophenyl)-6-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one: This compound features a similar triazole ring but with different substituents, leading to distinct chemical and biological properties.
Hexaconazole: A triazole derivative used as a fungicide, highlighting the versatility of the triazole ring in different applications.
Uniqueness
6-(1H-1,2,4-Triazol-1-yl)hexan-1-amine is unique due to its specific structure, which combines a triazole ring with a hexyl chain and an amine group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C8H16N4 |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
6-(1,2,4-triazol-1-yl)hexan-1-amine |
InChI |
InChI=1S/C8H16N4/c9-5-3-1-2-4-6-12-8-10-7-11-12/h7-8H,1-6,9H2 |
Clé InChI |
DGVZEAHNUNFTNI-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)CCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride](/img/structure/B15325199.png)




![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)






